![molecular formula C18H21NO B14365885 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol CAS No. 90136-97-3](/img/structure/B14365885.png)
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a prop-2-en-1-yl group.
Vorbereitungsmethoden
The synthesis of 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-(dimethylamino)methylphenol with prop-2-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The phenyl and prop-2-en-1-yl groups contribute to the compound’s overall hydrophobicity, allowing it to interact with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol include:
2-(Dimethylamino)methylphenol: This compound lacks the prop-2-en-1-yl group, making it less hydrophobic and potentially less effective in certain applications.
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)aniline: This compound has an aniline group instead of a phenol group, which can alter its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophobicity and reactivity, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
90136-97-3 |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
2-[2-[2-[(dimethylamino)methyl]phenyl]prop-2-enyl]phenol |
InChI |
InChI=1S/C18H21NO/c1-14(12-15-8-5-7-11-18(15)20)17-10-6-4-9-16(17)13-19(2)3/h4-11,20H,1,12-13H2,2-3H3 |
InChI-Schlüssel |
GNADTMYSIPTSDV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1C(=C)CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


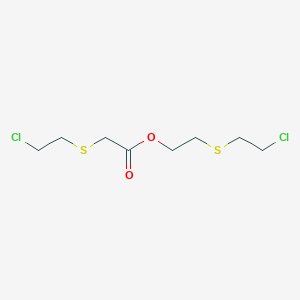
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)
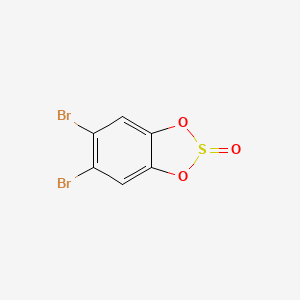
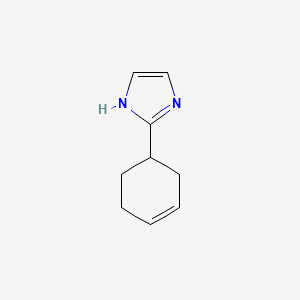
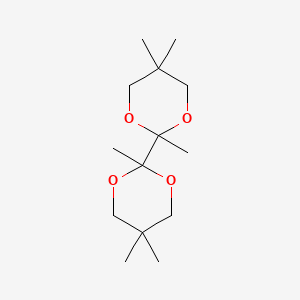
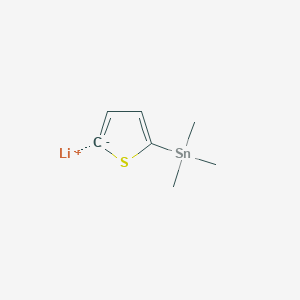
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
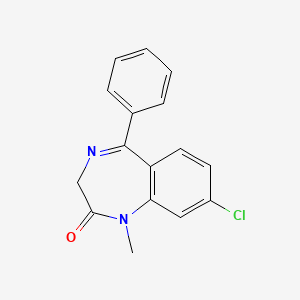
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
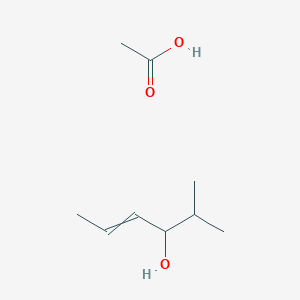
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
